molecular formula C5H10Cl2N4S B6216677 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride CAS No. 2742657-67-4

1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride

Cat. No.: B6216677
CAS No.: 2742657-67-4
M. Wt: 229.1
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Description

1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazole and thiazole fused ring structure, which imparts a range of biological activities and potential therapeutic applications.

Properties

CAS No.

2742657-67-4

Molecular Formula

C5H10Cl2N4S

Molecular Weight

229.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride involves several synthetic routes. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in urease-positive microorganisms . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of triazole and thiazole rings, which confer a unique set of biological activities and potential therapeutic applications.

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